(5-Aminopentyl)(ethyl)methylamine
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Overview
Description
N’-ethyl-N’-methylpentane-1,5-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-ethyl-N’-methylpentane-1,5-diamine can be synthesized through several methods. One common method involves the reaction of pentane-1,5-diamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Pentane-1,5-diamine is dissolved in a suitable solvent, such as ethanol.
Step 2: Ethyl halide (e.g., ethyl bromide) and methyl halide (e.g., methyl iodide) are added to the solution.
Step 3: A base, such as sodium hydroxide, is added to deprotonate the amine groups, facilitating the nucleophilic substitution reaction.
Step 4: The reaction mixture is heated under reflux conditions for several hours.
Step 5: The product is isolated by distillation or extraction and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N’-ethyl-N’-methylpentane-1,5-diamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N’-methylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halides (e.g., ethyl bromide, methyl iodide) and bases (e.g., sodium hydroxide) are typical reagents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
N’-ethyl-N’-methylpentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and adhesives due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N’-ethyl-N’-methylpentane-1,5-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including the formation of covalent bonds with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpentane-1,5-diamine: Similar structure but lacks the ethyl and methyl substitutions.
1,5-Diamino-2-methylpentane: Another diamine with a slightly different substitution pattern.
Uniqueness
N’-ethyl-N’-methylpentane-1,5-diamine is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
N'-ethyl-N'-methylpentane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-10(2)8-6-4-5-7-9/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIDLNYTVIHMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247858-06-5 |
Source
|
Record name | (5-aminopentyl)(ethyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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